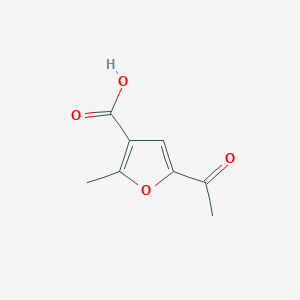

5-Acetyl-2-methylfuran-3-carboxylic acid

Description

Introduction and Background

5-Acetyl-2-methylfuran-3-carboxylic acid belongs to the distinguished family of furan carboxylic acids, representing one of the most structurally complex members of this heterocyclic compound class. The compound features a five-membered aromatic ring containing four carbon atoms and one oxygen atom, characteristic of the furan family, with additional functional groups that enhance its chemical versatility and potential applications. The presence of both an acetyl group at the 5-position and a carboxylic acid group at the 3-position, combined with a methyl substituent at the 2-position, creates a unique molecular architecture that bridges traditional furan chemistry with modern synthetic requirements.

The structural complexity of this compound reflects the evolutionary development of furan chemistry from simple ring systems to highly functionalized derivatives capable of serving as versatile building blocks in organic synthesis. This compound demonstrates the potential for creating sophisticated molecular architectures within the constraints of a five-membered heterocyclic framework, establishing it as a significant representative of contemporary heterocyclic chemistry.

Historical Context of Furan Carboxylic Acids

The historical development of furan carboxylic acids traces back to the pioneering work of Carl Wilhelm Scheele in 1780, who first described 2-furoic acid through the dry distillation of mucic acid, initially naming it pyromucic acid. This groundbreaking discovery marked the first known synthesis of a furan compound, establishing the foundation for an entire class of heterocyclic chemistry that would evolve over subsequent centuries. The significance of Scheele's work cannot be overstated, as it preceded the discovery of furfural by forty-one years, demonstrating the early recognition of furan compounds' potential importance.

The nomenclature of furan compounds derives from the Latin word "furfur," meaning bran, reflecting the agricultural origins from which these compounds were first produced. This etymological connection emphasizes the historical relationship between furan chemistry and biomass-derived materials, a connection that remains relevant in contemporary green chemistry initiatives. The development of 2-furoic acid as the prototype furan carboxylic acid established fundamental principles that would guide the synthesis and characterization of more complex derivatives, including modern compounds such as this compound.

Following Scheele's initial discovery, the field of furan carboxylic acids experienced gradual but steady development throughout the nineteenth and twentieth centuries. The compound furfural, discovered by Johann Wolfgang Döbereiner in 1831 and characterized by John Stenhouse nine years later, provided additional synthetic pathways for accessing furan carboxylic acid derivatives. These early discoveries established the oxidative transformation of furan aldehydes and alcohols as a primary synthetic strategy, principles that continue to influence contemporary approaches to complex furan carboxylic acid synthesis.

The evolution from simple 2-furoic acid to complex multi-substituted derivatives like this compound represents the culmination of nearly two and a half centuries of systematic development in furan chemistry. This progression demonstrates the scientific community's growing understanding of heterocyclic reactivity patterns and the development of sophisticated synthetic methodologies capable of achieving precise regioselective functionalization of the furan ring system.

Significance of this compound in Organic Chemistry

This compound occupies a particularly significant position in organic chemistry due to its unique combination of functional groups and its potential as a versatile synthetic intermediate. The compound's molecular structure, featuring both electron-withdrawing carboxylic acid and acetyl groups alongside an electron-donating methyl group, creates a complex electronic environment that enables diverse chemical transformations. This electronic distribution pattern makes the compound particularly valuable for synthetic chemists seeking to develop new methodologies for heterocyclic functionalization and multi-component coupling reactions.

The presence of multiple reactive sites within the this compound structure provides numerous opportunities for chemical modification and derivatization. The carboxylic acid group can undergo standard carboxyl chemistry including esterification, amidation, and reduction reactions, while the acetyl group offers ketone reactivity patterns including condensation reactions, reduction to alcohols, and nucleophilic addition processes. The methyl group, though less reactive, can participate in radical reactions and provide steric effects that influence regioselectivity in multi-substitution reactions.

Research applications of this compound extend beyond simple synthetic transformations to include its potential role in developing sustainable chemical processes. The compound's furan core connects it to biomass-derived feedstocks, making it relevant to green chemistry initiatives focused on replacing petroleum-based starting materials with renewable alternatives. This connection to sustainable chemistry represents a significant aspect of the compound's importance in contemporary organic chemistry research.

The compound's structural complexity also makes it valuable for testing and developing new synthetic methodologies. Its multiple functional groups and potential for stereochemical complications provide an excellent platform for evaluating the scope and limitations of new catalytic systems, particularly those focused on selective functionalization of heterocyclic compounds. This testing role contributes to the broader advancement of synthetic organic chemistry by providing challenging substrates that push the boundaries of existing methodologies.

Position in the Heterocyclic Compound Classification System

Within the comprehensive classification system of heterocyclic compounds, this compound occupies a specific position as a highly substituted five-membered oxygen-containing aromatic heterocycle. The compound belongs to the furan family, which represents one of the most important classes of five-membered heterocycles, characterized by the presence of a single oxygen atom within the aromatic ring system. This classification places it among compounds that exhibit aromatic character due to the delocalization of one of the oxygen atom's lone pairs into the ring system, creating a 4n + 2 aromatic system according to Hückel's rule.

The aromatic character of the furan ring in this compound is more modest compared to benzene and related carbocyclic aromatic systems, with a resonance energy of approximately 67 kilojoules per mole compared to benzene's 152 kilojoules per mole. This reduced aromaticity contributes to the compound's enhanced reactivity compared to benzene derivatives, making it more susceptible to electrophilic substitution reactions and other transformations that exploit the electron-rich nature of the furan ring system.

Comparative analysis with other five-membered heterocycles reveals that furans, including this compound, occupy an intermediate position in terms of aromatic stability. Thiophene exhibits greater aromatic character with a resonance energy of 121 kilojoules per mole, while pyrrole shows intermediate behavior with 88 kilojoules per mole. This positioning influences the compound's chemical behavior and makes it particularly suitable for reactions requiring moderate aromatic stabilization combined with sufficient reactivity for synthetic transformations.

The substitution pattern of this compound creates additional classification considerations within the furan family. The presence of three different substituents arranged in a specific pattern around the furan ring places it among the most highly functionalized members of this heterocyclic class. This high degree of substitution is relatively uncommon in naturally occurring furan derivatives, making synthetic compounds like this compound particularly valuable for exploring the limits of furan ring functionalization.

| Classification Level | Specific Category | Key Characteristics |

|---|---|---|

| Heterocycle Type | Five-membered oxygen heterocycle | Single oxygen atom in aromatic ring |

| Aromatic Character | Modest aromaticity | 67 kJ/mol resonance energy |

| Substitution Level | Tri-substituted furan | Three different functional groups |

| Functional Groups | Carboxylic acid, ketone, alkyl | Mixed electron-withdrawing/donating |

Research Evolution and Current Scientific Interest

The research evolution surrounding this compound reflects broader trends in heterocyclic chemistry, sustainable synthesis, and the development of biomass-derived chemical feedstocks. Contemporary scientific interest in this compound stems from its potential applications in advanced organic synthesis and its connection to renewable chemical processes. Current research efforts focus on developing efficient synthetic routes to the compound, exploring its reactivity patterns, and investigating potential applications in pharmaceutical and materials chemistry.

Recent synthetic developments have emphasized the direct acylation approach for constructing similar furan derivatives, particularly through the coupling of methylfuran precursors with carboxylic acids. Research conducted on related systems, such as the direct acylation of 2-methylfuran with acetic acid over zeolite catalysts, has provided valuable insights into the mechanistic pathways and optimal conditions for creating complex furan derivatives. These studies demonstrate reaction rates that increase with larger acids despite accompanying rises in activation barriers, due to the formation of more stable surface acyl intermediates.

Computational studies using density functional theory have contributed significantly to understanding the mechanistic aspects of furan acylation reactions relevant to this compound synthesis. These theoretical investigations reveal that the calculated apparent barrier for acid dehydration to form surface acyl species closely matches experimentally measured barriers, indicating that this step plays a crucial role in determining overall reaction rates. Such computational insights provide valuable guidance for optimizing synthetic conditions and developing more efficient catalytic systems.

Current scientific interest also encompasses the compound's potential role in developing sustainable chemical processes. The connection between furan chemistry and biomass-derived feedstocks positions this compound as a potential bridge between renewable resources and high-value chemical products. This aspect of current research aligns with global initiatives to reduce dependence on petroleum-based chemical feedstocks and develop more environmentally sustainable manufacturing processes.

Future research directions for this compound include exploring its potential as a building block for polymer synthesis, investigating its bioactivity profile for pharmaceutical applications, and developing more efficient and selective synthetic methodologies. The compound's complex structure and multiple functional groups make it an excellent candidate for testing new catalytic systems and reaction methodologies, ensuring its continued relevance in advancing the frontiers of synthetic organic chemistry.

| Research Area | Current Focus | Future Directions |

|---|---|---|

| Synthetic Methodology | Direct acylation and coupling reactions | Catalytic asymmetric synthesis |

| Mechanistic Studies | DFT calculations and kinetic analysis | Advanced spectroscopic characterization |

| Applications | Pharmaceutical intermediates | Polymer building blocks |

| Sustainability | Biomass-derived synthesis routes | Green chemistry optimization |

Properties

IUPAC Name |

5-acetyl-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKOFZUZYLUNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methylfuran-3-carboxylic acid typically involves the acetylation of 2-methylfuran followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where 2-methylfuran reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-Acetyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

2-Acetylfuran: Similar in structure but lacks the methyl and carboxylic acid groups.

5-Methyl-2-furylmethylketone: Shares the furan ring and methyl group but differs in the position and type of functional groups.

Furfuryl alcohol: Contains a furan ring with a hydroxymethyl group instead of acetyl and carboxylic acid groups.

Uniqueness

5-Acetyl-2-methylfuran-3-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

5-Acetyl-2-methylfuran-3-carboxylic acid is a compound of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring structure, which is modified by an acetyl group and a carboxylic acid functional group. The molecular formula is , and it has a molecular weight of approximately 170.18 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The acetyl and carboxylic acid groups play crucial roles in modulating enzymatic activities and receptor binding. These interactions can lead to various biological responses, including:

- Antimicrobial Activity : The compound has shown potential against various pathogens.

- Antioxidant Properties : It may help mitigate oxidative stress in cells.

The precise mechanisms through which these effects are mediated require further investigation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

Research Findings

Recent studies have explored the broader implications of furan derivatives in biological systems:

- A comprehensive review indicated that furan compounds could induce oxidative stress and exhibit cytotoxic effects in certain contexts. This aspect necessitates careful evaluation regarding safety and potential therapeutic applications .

- The European Food Safety Authority (EFSA) has evaluated the risks associated with furan exposure, noting that while some derivatives may have beneficial properties, others may pose health risks due to their toxicological profiles .

Future Directions

Further research is essential to fully elucidate the biological activities and mechanisms of this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.

- Clinical Applications : Exploring its potential as a therapeutic agent in treating infections or oxidative stress-related conditions.

Q & A

Q. What are the optimal synthetic conditions for 5-Acetyl-2-methylfuran-3-carboxylic acid to maximize yield and purity?

- Methodological Answer : Synthesis of furan-carboxylic acid derivatives typically involves multi-step reactions, such as Friedel-Crafts acylation or cyclization of pre-functionalized precursors. For example, analogous compounds like 5-methyl-2-(trifluoromethyl)furan-3-carbonyl derivatives are synthesized via condensation reactions using hydrazides or ethyl esters as intermediates . Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation.

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity.

Monitor reaction progress via TLC or HPLC, and validate purity using melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetyl and methyl groups on the furan ring).

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bands (~2500–3000 cm⁻¹).

- X-ray Crystallography : For definitive stereochemical assignment, as demonstrated for 5-(Hydroxymethyl)furan-2-carboxylic acid .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability testing should assess:

- Temperature : Store at –20°C in airtight containers to prevent degradation; room-temperature studies may reveal decomposition via HPLC monitoring .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 2–12). Carboxylic acids often exhibit reduced stability in strongly acidic/basic conditions due to hydrolysis.

- Light Exposure : Perform accelerated degradation studies under UV/visible light to identify photolytic byproducts .

Advanced Research Questions

Q. What mechanistic pathways explain the biological activity of this compound in pharmacological models?

- Methodological Answer : Furan-carboxylic acids are explored for pharmacophore properties, such as enzyme inhibition or receptor modulation. For instance:

- Enzyme Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to study interactions with target proteins (e.g., kinases, proteases).

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities, as seen in studies of 2-methyl-5-phenylfuran-3-carboxylic acid derivatives .

- In Vitro Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MTT assay) and correlate with structural analogs .

Q. How can computational modeling resolve contradictions in reported thermodynamic properties of this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., enthalpy of formation, solubility) via:

- DFT Calculations : Optimize molecular geometries and calculate thermodynamic parameters (ΔHf, ΔG) using Gaussian or ORCA software.

- Solvation Models : Apply COSMO-RS to predict solubility in organic/aqueous solvents, validating with experimental data .

- Meta-Analysis : Compare literature data with computational results to identify outliers and refine experimental protocols .

Q. What strategies optimize the regioselective functionalization of this compound for novel applications?

- Methodological Answer : Regioselectivity challenges in furan chemistry can be mitigated by:

- Directed Ortho-Metalation : Use directing groups (e.g., acetyl) to guide lithiation at specific positions.

- Cross-Coupling Reactions : Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups, leveraging palladium catalysts .

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.